
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPTES and is known for its ability to inhibit the growth of cancer cells. In
作用机制
The exact mechanism of action of MPTES is not fully understood. However, it is believed that MPTES inhibits the growth of cancer cells by disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death. MPTES has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPTES has been shown to have a number of biochemical and physiological effects. It has been found to be cytotoxic to cancer cells and can induce apoptosis. MPTES has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, MPTES has been shown to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the main advantages of using MPTES in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Additionally, MPTES has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments.
One of the limitations of using MPTES in lab experiments is its limited solubility in water. This can make it difficult to administer MPTES to cells in vitro. Additionally, MPTES has not been extensively studied in vivo, which means that its potential side effects and toxicity in living organisms are not fully understood.
未来方向
There are several future directions for research on MPTES. One area of research is the development of more efficient synthesis methods for MPTES. Another area of research is the study of MPTES in vivo to better understand its potential side effects and toxicity. Additionally, MPTES could be further studied for its potential use in combination with other cancer therapies to improve treatment outcomes. Finally, MPTES could be studied for its potential use in the treatment of other diseases that involve inflammation and angiogenesis.
合成方法
MPTES can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylpiperazine with 2-bromoethyl thiophene-3-carboxylate to form N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide. This compound is then reacted with chlorosulfonic acid to form the final product, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide.
科学研究应用
MPTES has been extensively studied for its potential applications in medical research. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. MPTES has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, MPTES has been studied for its potential use as a diagnostic tool for certain types of cancer.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-17-5-7-18(8-6-17)14(13-4-10-21-12-13)11-16-23(19,20)15-3-2-9-22-15/h2-4,9-10,12,14,16H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRKDINPGRAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)
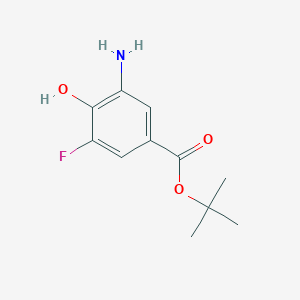
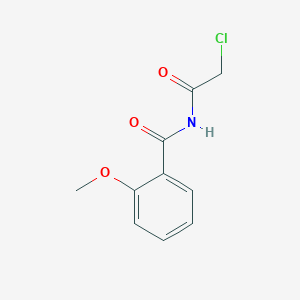
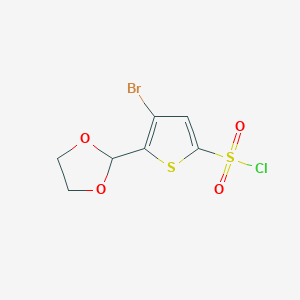
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)
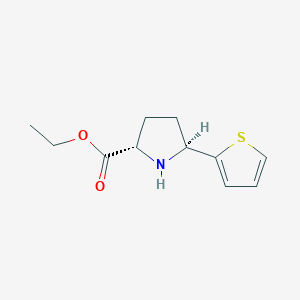


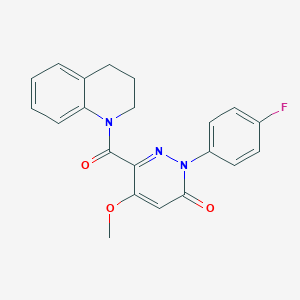
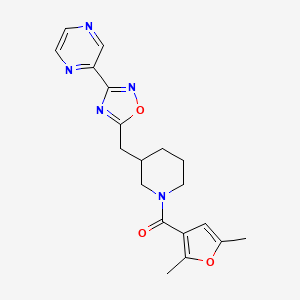
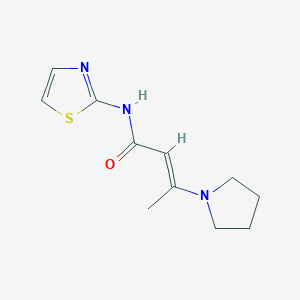

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)